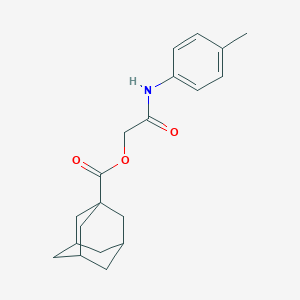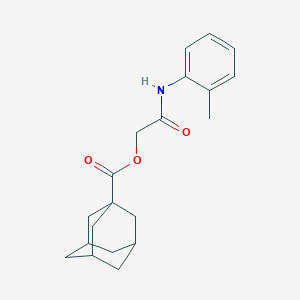![molecular formula C19H13BrFNO5S B305731 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B305731.png)
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is also known as BFT, and it is a thiazolidine derivative that has shown promising results in various studies.
Applications De Recherche Scientifique
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid has been studied for its potential applications in various biomedical research fields. One of the primary applications is in cancer research, where BFT has shown promising results in inhibiting the growth of cancer cells. BFT has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity in animal models. Additionally, BFT has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects.
Mécanisme D'action
The exact mechanism of action of 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is not fully understood. However, studies have shown that BFT inhibits the activity of various enzymes that are involved in cellular processes such as cell division and apoptosis. BFT has also been shown to activate certain signaling pathways that are involved in regulating cellular metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid has various biochemical and physiological effects. BFT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. BFT has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. Additionally, BFT has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid in lab experiments is its potential to inhibit the growth of cancer cells and improve insulin sensitivity. However, there are also some limitations to using BFT in lab experiments. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications. Additionally, BFT may have off-target effects that could complicate experimental results.
Orientations Futures
There are several future directions for research on 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid. One direction is to further investigate the mechanism of action of BFT, which could lead to the development of more specific and effective compounds. Another direction is to explore the potential use of BFT in combination with other compounds for the treatment of cancer and other diseases. Additionally, research could focus on optimizing the synthesis method of BFT to improve its yield and purity. Finally, future research could explore the potential use of BFT in clinical trials to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 4-fluorobenzaldehyde and thiosemicarbazide, which leads to the formation of 4-(4-fluorobenzylidene)thiosemicarbazide. This compound is then reacted with 2-bromo-4-(2-hydroxyethoxy)phenol to form 2-[2-bromo-4-[(E)-[4-(4-fluorobenzylideneamino)-2,4-dioxothiazolidin-5-ylidene]methyl]phenoxy]acetic acid. The final product, 2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid, is obtained by reacting the previous compound with sodium hydroxide.
Propriétés
Nom du produit |
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
|---|---|
Formule moléculaire |
C19H13BrFNO5S |
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
2-[2-bromo-4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H13BrFNO5S/c20-14-7-12(3-6-15(14)27-10-17(23)24)8-16-18(25)22(19(26)28-16)9-11-1-4-13(21)5-2-11/h1-8H,9-10H2,(H,23,24)/b16-8+ |
Clé InChI |
FHFIEFIJJDWDCA-LZYBPNLTSA-N |
SMILES isomérique |
C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)OCC(=O)O)Br)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)SC2=O)F |
SMILES canonique |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)Br)SC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



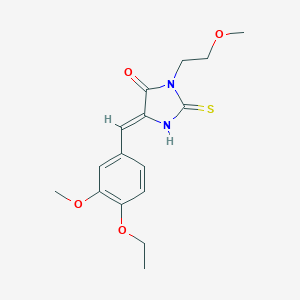

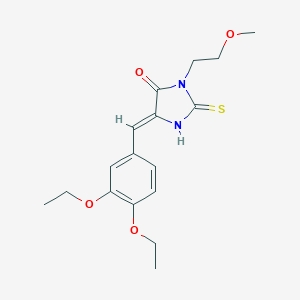
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(5-{(Z)-[1-(2-methoxyethyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B305653.png)
![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)

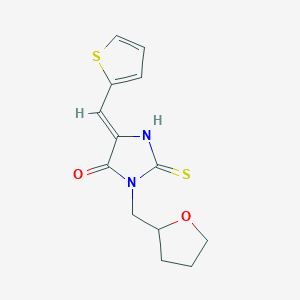
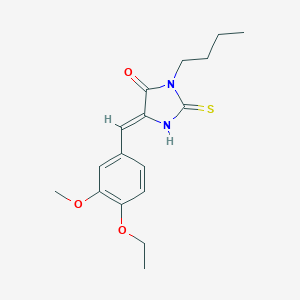
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)
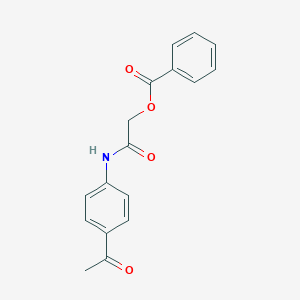
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
